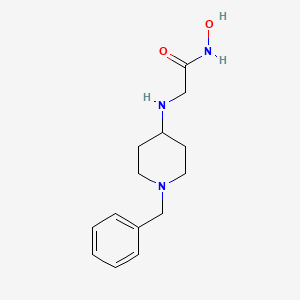
N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-benzyl-4-piperidone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Attachment of the Glycinamide Moiety: The glycinamide moiety is attached through an amide bond formation reaction, typically using glycine derivatives and coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of N2-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated as a potential therapeutic agent for neurological disorders due to its interaction with specific receptors.
Pharmacology: Studied for its pharmacokinetic properties and potential as a drug candidate.
Biochemistry: Used as a probe to study enzyme-substrate interactions and receptor binding.
Industrial Chemistry: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-2-furamide
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
- N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide
Uniqueness
N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide is unique due to its specific structural features, such as the presence of both a benzyl group and a glycinamide moiety. This combination imparts distinct physicochemical properties and biological activities, differentiating it from other piperidine derivatives.
Properties
CAS No. |
919996-38-6 |
|---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H21N3O2/c18-14(16-19)10-15-13-6-8-17(9-7-13)11-12-4-2-1-3-5-12/h1-5,13,15,19H,6-11H2,(H,16,18) |
InChI Key |
YYCASFIVIRBPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCC(=O)NO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















